molecular formula C13H12ClNO B12087980 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12087980
M. Wt: 233.69 g/mol
InChI Key: RUJKOJUBYMBWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific palladium catalysts, solvents, and reaction temperatures to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amino-substituted biphenyl derivatives.

    Substitution: Halogenated, nitrated, or other substituted biphenyl derivatives.

Scientific Research Applications

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2’-Amino-3’-chloro-4’-methylbiphenyl: Lacks the hydroxyl group present in 2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol.

    2’-Amino-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the chloro group.

    3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-ol: Lacks the amino group.

Uniqueness

2’-Amino-3’-chloro-4’-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-amino-3-chloro-4-methylphenyl)phenol

InChI

InChI=1S/C13H12ClNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3

InChI Key

RUJKOJUBYMBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.